![molecular formula C₁₀H₁₂BrN₅O₄ B1139848 8-Bromo-2'-deoxyguanosine CAS No. 13389-03-2](/img/structure/B1139848.png)
8-Bromo-2'-deoxyguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Bromo-2'-deoxyguanosine (8-Br-dG) is a nucleoside analogue of deoxyguanosine (dG) with a bromine atom in the 8-position of the sugar moiety. 8-Br-dG is a synthetic molecule used in scientific research to study the effects of bromination on the structure and function of DNA. 8-Br-dG is also used to study the effects of oxidative stress on DNA and to investigate the mechanisms of DNA damage and repair.
Scientific Research Applications
Starting Structure for Modified Nucleotides
8-Bromo-2’-deoxyguanosine is often used as the starting structure for 2’-deoxyguanosine nucleotides, which are modified in position 8 . This makes it a crucial component in the synthesis of modified nucleotides for various research applications.
Biomarker for Early Inflammation
8-Bromo-2’-deoxyguanosine is generated in vivo as a biomarker for early inflammation . It is observed prior to 8-oxo-2’-deoxyguanosine, the most commonly used biomarker for oxidatively generated DNA damage . This suggests that 8-bromo-2’-deoxyguanosine could be used to detect inflammation at an early stage.
Study of Oxidative Damage
The formation and secondary reactions of 8-Bromo-2’-deoxyguanosine lead to a variety of biological sequelae at inflammation sites, most of which are mutagenic and linked to cancer . Therefore, it can be used in research to study the mechanisms of oxidative damage and its implications.
Research on Ionizing Radiation Damage
8-Bromo-2’-deoxyguanosine is involved in the study of synergistic, oxidatively generated damage of 8-brominated guanine and guanosine that may occur upon ionizing radiation . This makes it a valuable tool in understanding the effects of radiation on DNA.
DNA Structure Studies in Crystallography
Photoreactive halogenated nucleosides such as 8-bromo-dG are often used in crystallography for DNA structure studies . When incorporated into a DNA molecule, the multi-wavelength anomalous dispersion (MAD) technique can be applied to obtain the phase information necessary to correctly calculate the electron density for the unit cell of the molecule under study .
Investigation of Reactive Oxygen Species Reactions
8-Bromo-2’-deoxyguanosine is used in the study of reactions with reactive oxygen species, such as the lowest excited singlet molecular oxygen . This helps in understanding the oxidative stress responses in biological systems.
properties
IUPAC Name |
2-amino-8-bromo-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN5O4/c11-9-13-6-7(14-10(12)15-8(6)19)16(9)5-1-3(18)4(2-17)20-5/h3-5,17-18H,1-2H2,(H3,12,14,15,19)/t3-,4+,5+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDXZFVCXWXGBQ-VPENINKCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)NC(=N3)N)N=C2Br)CO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Bromo-2'-deoxyguanosine | |
CAS RN |
13389-03-2 |
Source
|
Record name | 8-Bromo-2′-deoxyguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13389-03-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.